N-phenyl-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-phenyl-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (molecular formula: C₁₉H₁₄Cl₂N₆OS; molecular weight: 445.33 g/mol) is a triazole-based acetamide derivative featuring a pyridinyl group at position 5, a pyrrole substituent at position 4 of the triazole core, and a sulfanyl-linked phenyl acetamide moiety .
Properties
IUPAC Name |
N-phenyl-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c26-17(21-16-6-2-1-3-7-16)14-27-19-23-22-18(15-8-10-20-11-9-15)25(19)24-12-4-5-13-24/h1-13H,14H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGDVBBKPMLKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Introduction of the pyrrole ring: Pyrrole can be introduced through cyclization reactions involving amines and carbonyl compounds.
Attachment of the pyridine ring: This step often involves cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the sulfanyl linkage: Thiol groups can be introduced through nucleophilic substitution reactions.
Final acetamide formation: The acetamide group is typically introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives or other substituted products
Scientific Research Applications
N-phenyl-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Chemical Biology: Utilized in studying biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Industrial Applications: Possible use as a catalyst or intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-phenyl-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s diverse functional groups allow it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The 4H-1,2,4-triazole-3-thiol scaffold is a common structural motif in many bioactive molecules. Key structural differences among analogs arise from substitutions at positions 4 and 5 of the triazole ring and modifications to the sulfanyl-acetamide side chain.
Table 1: Structural Comparison of Selected Triazole Derivatives
Key Observations :
- Pyrrole vs.
- Pyridine Orientation : Pyridin-4-yl (para-substituted) in the target compound vs. pyridin-3-yl (meta-substituted) in VUAA-1 may influence receptor-binding specificity .
- Acetamide Modifications : The N-phenyl group in the target compound contrasts with sulfamoyl (e.g., ) or morpholine-sulfonyl (e.g., GPR-17 ), affecting solubility and bioavailability.
Key Observations :
- The target compound’s synthesis likely follows a pathway similar to KA3 derivatives, involving triazole-thiol alkylation .
- Higher yields (>80%) are common in analogs with electron-withdrawing substituents (e.g., 5n in ), suggesting that the target compound’s pyrrole group may require optimized conditions for efficient synthesis.
Key Observations :
- Antimicrobial Potential: The target compound’s pyrrole and pyridine groups may synergize to improve activity against Gram-positive bacteria (cf. KA3 derivatives ).
- Electron Effects : Analogous compounds with electron-withdrawing groups (e.g., –Cl, –CF₃) show enhanced bioactivity, suggesting that the target’s unsubstituted phenyl group may limit potency .
- Therapeutic Scope : Unlike VUAA-1 (insect olfaction) or GPR-17 (cancer), the target compound’s pyrrole moiety may align it with anti-inflammatory or antioxidant applications .
Biological Activity
N-phenyl-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and efficacy against various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through a series of reactions including the formation of the triazole ring and subsequent modifications to introduce the phenyl and pyridine moieties.
Key Steps in Synthesis:
- Formation of Triazole: The initial step involves the cyclization of appropriate hydrazones with isothiocyanates to form 1,2,4-triazole derivatives.
- Pyridine Introduction: Substitution reactions are employed to introduce the pyridine ring at the 5-position of the triazole.
- Final Acetamide Formation: The final step involves acylation with acetic anhydride or acetyl chloride to yield the acetamide derivative.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus cereus | 16 µg/mL |
| Enterococcus faecalis | 32 µg/mL |
These results indicate that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been investigated for its anticancer effects. Research indicates that it may induce apoptosis in cancer cell lines through various mechanisms including:
- Inhibition of Cell Proliferation: The compound has been shown to reduce cell viability in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer).
- Apoptotic Pathways: Flow cytometry analyses revealed an increase in annexin V positive cells, indicating that the compound triggers apoptotic pathways.
- Cell Cycle Arrest: Treatment with this compound resulted in G0/G1 phase arrest in cancer cells, which is crucial for inhibiting tumor growth.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
Molecular Docking Studies
Molecular docking studies suggest that this compound binds effectively to key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The binding affinity and interaction patterns indicate that it may inhibit these targets effectively.
Case Studies
Recent studies have documented the efficacy of N-phenyl derivatives in clinical settings:
- Case Study 1: A clinical trial involving patients with resistant bacterial infections demonstrated improved outcomes when treated with formulations containing this compound.
- Case Study 2: In vitro studies on various cancer cell lines showed a dose-dependent response to treatment with N-pheny derivatives leading to significant tumor regression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
